Ac-IEPD-AMC

Description

Properties

IUPAC Name |

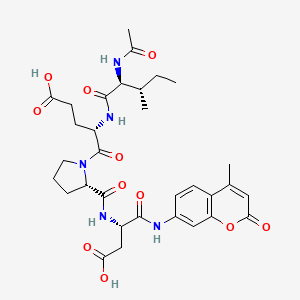

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMHHBKPMUGLEA-MNTOYCOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-IEPD-AMC: A Technical Guide to its Specificity as a Caspase-8 Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making its activity a key area of study in cancer, immunology, and neurodegenerative diseases. This document provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and the relevant cellular signaling pathways.

Introduction to Caspase-8 and Substrate Specificity

Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Initiator caspases, such as caspase-8, are activated upstream in apoptotic signaling cascades and are responsible for the activation of downstream effector caspases. The substrate specificity of caspases is largely determined by the four amino acid residues immediately preceding the cleavage site (the P4 to P1 positions).

This compound is a synthetic tetrapeptide substrate designed to be cleaved by proteases that recognize the IEPD sequence. Upon cleavage C-terminal to the aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. While this compound is utilized as a substrate for caspase-8, it is crucial to understand its specificity profile, as cross-reactivity with other proteases can occur.

Quantitative Data on Substrate Specificity

Comprehensive kinetic data (Km, kcat) for this compound across the entire caspase family is not extensively documented in publicly available literature. However, it is known to be a substrate for both caspase-8 and the serine protease granzyme B. The Michaelis constant (Km) for recombinant human granzyme B with this compound has been reported to be 160 µM.

To provide a quantitative context for caspase-8 substrate kinetics, the table below includes data for the closely related and more extensively characterized caspase-8 substrate, Ac-IETD-AMC, along with other representative caspase substrates. The IETD sequence is derived from the cleavage site of procaspase-3, a natural substrate of caspase-8.

| Substrate | Primary Target Caspase(s) | Other Known Proteases | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Caspase-8 | Granzyme B | 160 (Granzyme B) | Not Available | Not Available | |

| Ac-IETD-AMC | Caspase-8 | Granzyme B, Caspase-6, Caspase-10 | 153 ± 7 (Granzyme B) | 0.30 ± 0.02 (Granzyme B) | 1900 ± 320 (Granzyme B) | [1] |

| Ac-LEHD-ACC | Caspase-8, Caspase-9, Caspase-10 | 15 (Caspase-8) | Not Available | Not Available | [2] | |

| Ac-DEVD-ACC | Caspase-3, Caspase-7 | 21 (Caspase-3) | Not Available | Not Available | [2] | |

| Ac-VEID-AMC | Caspase-6 | Not Available | Not Available | Not Available | [1] | |

| Ac-YVAD-AMC | Caspase-1 | Not Available | Not Available | Not Available |

Note: The lack of comprehensive kinetic data for this compound with various caspases necessitates careful experimental design, including the use of specific inhibitors to confirm the source of the measured proteolytic activity.

Signaling Pathway: Extrinsic Apoptosis

Caspase-8 is the apical protease in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the dimerization and auto-activation of pro-caspase-8. Activated caspase-8 then initiates the downstream apoptotic cascade.

Experimental Protocols

Caspase-8 Activity Assay Using a Fluorogenic Substrate (e.g., this compound)

This protocol provides a general framework for measuring caspase-8 activity in cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific experimental systems.

1. Materials and Reagents:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α/cycloheximide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Protein quantification assay (e.g., BCA or Bradford)

-

96-well black, clear-bottom microplate

-

Fluorogenic caspase-8 substrate (e.g., this compound), 10 mM stock in DMSO

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

-

Recombinant active caspase-8 (positive control)

-

Specific caspase-8 inhibitor (e.g., Z-IETD-FMK) (for specificity control)

-

Microplate fluorometer with excitation/emission wavelengths suitable for AMC (Ex: ~360-380 nm, Em: ~440-460 nm)

2. Procedure:

a. Induction of Apoptosis and Cell Lysate Preparation:

-

Culture cells to the desired density.

-

Induce apoptosis using the chosen agent and incubate for the desired time. Include a non-induced control group.

-

Harvest cells (for adherent cells, scrape or trypsinize; for suspension cells, centrifuge).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-20 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and keep it on ice.

-

Determine the protein concentration of the lysate.

b. Caspase-8 Activity Assay:

-

Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

-

In a 96-well microplate, add 50 µL of each diluted cell lysate per well. Include wells for:

-

Non-induced cell lysate (negative control)

-

Induced cell lysate

-

Assay Buffer only (blank)

-

Recombinant active caspase-8 (positive control)

-

Induced cell lysate with a specific caspase-8 inhibitor (specificity control)

-

-

Prepare the substrate working solution by diluting the this compound stock in Assay Buffer to the desired final concentration (e.g., a 2X solution of 100 µM for a final concentration of 50 µM). Protect from light.

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a microplate fluorometer.

c. Data Analysis:

-

Subtract the blank reading from all other readings.

-

Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.

-

Caspase-8 activity can be expressed as the change in fluorescence units per minute per microgram of protein.

Experimental Workflow Diagram

Conclusion

This compound serves as a valuable tool for the fluorometric detection of caspase-8 activity. However, researchers and drug development professionals must be mindful of its potential for cleavage by other proteases, such as granzyme B. Due to the limited availability of comprehensive kinetic data for this compound across all caspase family members, it is imperative to incorporate appropriate controls, including specific inhibitors, to validate the specificity of the measured activity. The provided protocols and diagrams offer a robust framework for the effective application of this substrate in apoptosis research.

References

Ac-IEPD-AMC: An In-depth Technical Guide to Detecting Granzyme B Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the sensitive detection of granzyme B activity. Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a key mediator of apoptosis in target cells, making it a critical target in immunology and oncology research. This document details the mechanism of this compound, presents key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental workflows.

Introduction to this compound

This compound is a synthetic tetrapeptide substrate specifically designed to mimic the natural cleavage site of granzyme B. The peptide sequence, Ile-Glu-Pro-Asp (IEPD), is recognized and cleaved by active granzyme B after the aspartic acid residue.[1][2] The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage by granzyme B, the AMC moiety is released, resulting in a significant increase in fluorescence.[3][4] This direct relationship between enzyme activity and fluorescence emission allows for the quantitative measurement of granzyme B activity in various samples, including cell lysates and purified enzyme preparations.[4]

Mechanism of Action

The core principle behind the use of this compound lies in the fluorometric detection of liberated AMC. The enzymatic reaction can be summarized as follows:

Ac-Ile-Glu-Pro-Asp-AMC (Low Fluorescence) + Granzyme B → Ac-Ile-Glu-Pro-Asp + AMC (High Fluorescence)

The increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the activity of granzyme B in the sample. The fluorescence of free AMC can be measured using a fluorometer with excitation wavelengths typically in the range of 340-380 nm and emission wavelengths between 440-460 nm.[3][4]

Quantitative Data

The following table summarizes key quantitative parameters for this compound and a related substrate, Ac-IEPD-AFC, in the context of granzyme B activity. This data is essential for experimental design and interpretation.

| Parameter | Value | Enzyme | Substrate | Notes | Reference |

| Excitation Wavelength (Ex) | 340-360 nm | - | This compound | For released AMC | [3] |

| Emission Wavelength (Em) | 440-460 nm | - | This compound | For released AMC | [3] |

| Excitation Wavelength (Ex) | ~380 nm | - | Ac-IETD-AMC | For released AMC | [5] |

| Emission Wavelength (Em) | ~460 nm | - | Ac-IETD-AMC | For released AMC | [5] |

| Excitation Wavelength (Ex) | 380 nm | Granzyme B | Ac-IEPD-AFC | For released AFC | [6][7] |

| Emission Wavelength (Em) | 500 nm | Granzyme B | Ac-IEPD-AFC | For released AFC | [6][7] |

| Km | 160 µM | Human Granzyme B | This compound | Michaelis constant | [1] |

| kcat | 0.5 s-1 | Human Granzyme B | This compound | Catalytic constant | [1] |

| kcat/Km | 3.3 x 103 M-1s-1 | Human Granzyme B | This compound | Catalytic efficiency | [1] |

| Km | 585 µM | Human Granzyme B | Ac-IEPD-AFC | Michaelis constant | [8] |

| Limit of Detection (LoD) | 25 nM | Human Granzyme B | This compound | [1] |

Experimental Protocols

This section provides a detailed methodology for a standard granzyme B activity assay using this compound.

Materials and Reagents

-

This compound Substrate: Store as a stock solution (e.g., 10-20 mM in DMSO or DMF) at -20°C.[5]

-

Granzyme B Assay Buffer: A common buffer composition is 100 mM HEPES, pH 7.5, containing 20% (v/v) glycerol, 5 mM DTT, and 0.5 mM EDTA.[5]

-

Purified Active Granzyme B: As a positive control.

-

Cell Lysates or Samples: Samples to be tested for granzyme B activity.

-

96-well Microplate: Black plates with clear bottoms are recommended for fluorescence assays.

-

Fluorometer: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.

-

AMC Standard: For generating a standard curve to quantify the amount of released AMC.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in the granzyme B assay buffer.

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the amount of product formed.

-

-

Sample Preparation:

-

For cell-based assays, harvest cells (e.g., 2 x 106 cells) and wash with cold PBS.[6]

-

Lyse the cells in ice-cold granzyme B assay buffer (e.g., 500 µL).[6]

-

Incubate on ice for 10 minutes.[6]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[6]

-

Collect the supernatant containing the cell lysate.

-

-

Enzyme Reaction:

-

Add your samples (e.g., 1-50 µL of cell lysate or purified enzyme) to the wells of the 96-well plate.[6]

-

Adjust the total volume in each well to 50 µL with granzyme B assay buffer.[6]

-

Include a positive control (purified granzyme B) and a negative control (assay buffer only).

-

Prepare a reaction mix containing the this compound substrate. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.

-

Initiate the reaction by adding 50 µL of the reaction mix to each well (final volume 100 µL).

-

-

Measurement:

-

Immediately place the plate in the fluorometer, pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[6]

-

-

Data Analysis:

-

Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Use the AMC standard curve to convert the V0 from RFU/min to pmol/min of AMC produced.

-

The granzyme B activity can be expressed as units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[7]

-

Mandatory Visualizations

Signaling Pathways

Granzyme B is a central player in cytotoxic lymphocyte-mediated apoptosis. It can induce cell death through both caspase-dependent and caspase-independent pathways.

References

- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ac-IETD-AMC | 348079-17-4 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. abcam.com [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

The Core Principles and Application of the Ac-IEPD-AMC Fluorescence Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) fluorescence assay, a highly specific and sensitive method for the detection of caspase-8 activity. This document will delve into the core principles of the assay, detail the intricate signaling pathways leading to caspase-8 activation, provide standardized experimental protocols, and present key quantitative data to support robust experimental design and interpretation.

Fundamental Principle of the this compound Assay

The this compound fluorescence assay is a fluorogenic method designed to quantify the enzymatic activity of caspase-8, a critical initiator caspase in the apoptotic signaling cascade. The underlying principle of this assay is the enzymatic cleavage of a specific peptide substrate that is conjugated to a fluorescent reporter molecule.

The substrate, this compound, consists of a tetrapeptide sequence, IEPD (Isoleucine-Glutamic Acid-Proline-Aspartic Acid), which is a preferred recognition motif for caspase-8. This peptide is chemically linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent or exhibits very low intrinsic fluorescence.

Upon the activation of apoptotic pathways, caspase-8 becomes proteolytically active. The active caspase-8 enzyme recognizes and cleaves the peptide substrate at the C-terminal side of the aspartate residue. This cleavage event liberates the free AMC fluorophore.[1][2] The released AMC, when excited by light at its optimal wavelength (approximately 340-380 nm), emits a strong fluorescent signal at a longer wavelength (around 440-460 nm).[3][4] The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of enzymatic activity.

The specificity of the assay is conferred by the unique tetrapeptide sequence, which is selectively recognized and cleaved by caspase-8. This makes the this compound assay a valuable tool for studying the specific involvement of caspase-8 in apoptosis and other cellular processes.

The Upstream Signaling Cascade: Activation of Caspase-8

Caspase-8 is primarily activated through the extrinsic apoptosis pathway, also known as the death receptor pathway. This pathway is initiated by the binding of extracellular death ligands to their corresponding transmembrane death receptors.

Upon ligand binding, such as the interaction of Fas ligand (FasL) with the Fas receptor (FasR) or Tumor Necrosis Factor (TNF) with its receptor (TNFR), the receptors trimerize.[5][6] This conformational change exposes the intracellular death domains (DD) of the receptors, leading to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[7] FADD, in turn, recruits pro-caspase-8 molecules to this complex via interactions between their respective death effector domains (DEDs).[7]

The aggregation of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent autocatalytic cleavage, leading to the formation of the active caspase-8 heterotetramer.[7] This active caspase-8 can then initiate the downstream executioner phase of apoptosis by directly cleaving and activating effector caspases, such as caspase-3 and caspase-7.

Experimental Protocols

The following sections provide a generalized yet detailed protocol for the this compound fluorescence assay. It is crucial to note that optimal conditions may vary depending on the specific cell type, experimental setup, and reagents used. Therefore, optimization of parameters such as cell number, lysate concentration, and incubation times is highly recommended.

Reagent Preparation

| Reagent | Preparation | Storage |

| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (add fresh) | 4°C (without DTT), -20°C for long-term |

| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% Glycerol, 20 mM DTT (add fresh) | 4°C (without DTT), -20°C for long-term |

| This compound Substrate | Reconstitute lyophilized powder in DMSO to a stock concentration of 1-10 mM. | -20°C, protected from light |

| Positive Control | Recombinant active caspase-8 | -80°C |

| Negative Control | Assay buffer with DMSO (vehicle for substrate) | N/A |

| Inhibitor Control | Ac-IETD-CHO or z-IETD-fmk (caspase-8 inhibitor) | -20°C |

Cell Lysate Preparation

-

Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with the desired apoptotic stimulus. A parallel culture of untreated cells should be maintained as a negative control.

-

Cell Harvesting: Following treatment, harvest the cells by centrifugation. For adherent cells, gently scrape them into the media before centrifugation.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of approximately 1-5 x 10^6 cells per 50 µL.

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a pre-chilled microcentrifuge tube. This lysate is now ready for the assay or can be stored at -80°C for future use.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is essential for normalizing the caspase-8 activity.

Assay Procedure

-

Plate Setup: The assay is typically performed in a black 96-well microplate to minimize light scattering and background fluorescence.

-

Sample Preparation: To each well, add 50-200 µg of protein from the cell lysate and adjust the final volume to 50 µL with Cell Lysis Buffer.

-

Reaction Buffer Addition: Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.

-

Substrate Addition: Add 5 µL of the this compound stock solution to each well to achieve a final concentration of 50-200 µM. The optimal final concentration should be determined empirically.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase-8 activity.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Controls

-

Blank: A well containing Cell Lysis Buffer and 2X Reaction Buffer, but no cell lysate. This is to determine the background fluorescence of the reagents.

-

Negative Control: Lysate from untreated cells to establish the basal level of caspase-8 activity.

-

Positive Control: A known amount of recombinant active caspase-8 to ensure the assay is working correctly.

-

Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) to confirm the specificity of the measured activity.

Data Presentation and Interpretation

The raw fluorescence units (RFU) should be corrected by subtracting the blank values. The caspase-8 activity can then be expressed as the fold increase in fluorescence compared to the negative control or can be quantified by generating a standard curve with purified recombinant caspase-8.

| Parameter | Recommended Range | Notes |

| Cell Number | 1-5 x 10^6 cells per sample | Varies with cell type and treatment |

| Protein Concentration | 50-200 µg per well | Normalize activity to protein content |

| This compound Concentration | 50-200 µM (final) | Titrate for optimal signal-to-noise ratio |

| Incubation Time | 1-2 hours at 37°C | May be adjusted based on enzyme activity |

| Excitation Wavelength | 350-380 nm | Optimal for AMC fluorophore |

| Emission Wavelength | 440-460 nm | Optimal for AMC fluorophore |

Logical Workflow of the this compound Assay

The entire process, from sample preparation to data analysis, can be visualized as a logical workflow.

Conclusion

The this compound fluorescence assay is a robust and specific method for the quantitative measurement of caspase-8 activity. Its high sensitivity and reliance on a specific peptide substrate make it an indispensable tool for researchers in the fields of apoptosis, cancer biology, immunology, and drug discovery. By understanding the core principles, the upstream signaling pathways, and adhering to optimized experimental protocols, researchers can confidently employ this assay to elucidate the intricate roles of caspase-8 in cellular health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling Apoptosis: An In-depth Technical Guide to Ac-IEPD-AMC Cleavage by Caspases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cleavage of the fluorogenic substrate Ac-IEPD-AMC by caspases, with a primary focus on its utility in studying initiator caspase activity, particularly caspase-8. This document delves into the underlying signaling pathways, presents quantitative data on substrate specificity, offers detailed experimental protocols, and provides visual workflows to facilitate a deeper understanding of this critical process in apoptosis research and drug discovery.

Introduction to Caspases and Apoptosis

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspases, most notably caspase-8.

The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is a recognized cleavage motif for caspase-8. The synthetic substrate this compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a valuable tool for monitoring caspase-8 activity. Upon cleavage by an active caspase at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, resulting in a quantifiable fluorescent signal.

The Extrinsic Apoptosis Signaling Pathway

The activation of caspase-8 is a critical event in the extrinsic apoptosis pathway. The process begins with the binding of a death ligand, such as FasL or TNF-α, to its corresponding death receptor on the cell surface. This binding event induces receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8 molecules, bringing them into close proximity and facilitating their auto-activation through dimerization and autocatalytic cleavage. Activated caspase-8 can then initiate the downstream executioner caspase cascade by cleaving and activating procaspase-3 and procaspase-7.

Ac-IEPD-AMC for In Vitro Protease Activity Measurement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Ac-IEPD-AMC and its application in the in vitro measurement of protease activity, with a primary focus on caspase-8. This document outlines the underlying principles, experimental protocols, and relevant signaling pathways to facilitate its effective use in research and drug development.

Introduction: The Role of Caspase-8 and Fluorogenic Substrates

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation triggers a cascade of downstream effector caspases, leading to the systematic dismantling of the cell. The study of caspase-8 activity is pivotal in understanding apoptosis and in the development of therapeutics for diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.

Fluorogenic substrates like this compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-Methylcoumarin) are invaluable tools for quantifying caspase-8 activity. These synthetic peptides are composed of a specific amino acid sequence recognized by the target protease, in this case, a sequence preferentially cleaved by caspase-8. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC), which remains non-fluorescent (quenched) when part of the substrate. Upon enzymatic cleavage of the peptide bond after the aspartate residue by an active caspase, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the protease activity in the sample.

Quantitative Data

| Substrate | Target Caspase(s) | Km (µM) | Excitation (nm) | Emission (nm) |

| This compound | Caspase-8 | Not available | ~380 | ~460 |

| Ac-IETD-AFC | Caspase-8 | Not available | 400 | 505 |

| Ac-DEVD-AMC | Caspase-3, -7 | ~10 | 380 | 430-460 |

| Ac-LEHD-AMC | Caspase-9 | Not available | Not available | Not available |

| Ac-WEHD-AMC | Caspase-1, -4, -5 | Not available | Not available | Not available |

AFC (7-amino-4-trifluoromethylcoumarin) is another commonly used fluorophore with different spectral properties compared to AMC.

Mechanism of this compound Cleavage and Fluorescence

The fundamental principle of the assay is the enzymatic cleavage of the this compound substrate by active caspase-8. The process can be visualized as a two-step mechanism: binding and cleavage, followed by fluorescence emission.

Caption: Mechanism of this compound cleavage and fluorescence detection.

Experimental Protocols

The following protocols provide a general framework for performing a caspase-8 activity assay using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific cell type or experimental system.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Store at 4°C. Add DTT fresh before use.

-

This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Caspase-8 Inhibitor (Optional Control): A specific caspase-8 inhibitor, such as Z-IETD-FMK, can be used as a negative control. Prepare a stock solution in DMSO.

Cell Lysate Preparation

-

Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.

-

Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

Caspase-8 Activity Assay

This protocol is designed for a 96-well plate format.

-

Dilute the cell lysates to the desired protein concentration (e.g., 1-4 mg/mL) using the Lysis Buffer.

-

In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate per well.

-

Controls:

-

Negative Control: 50 µL of lysate from non-induced cells.

-

Inhibitor Control (Optional): Pre-incubate lysate from apoptotic cells with a caspase-8 inhibitor (e.g., 20 µM final concentration) for 15-30 minutes at 37°C before adding the substrate.

-

Blank: 50 µL of Lysis Buffer without cell lysate to measure background fluorescence of the substrate.

-

-

Prepare the reaction mix by diluting the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM, resulting in a 50 µM final concentration).

-

Add 50 µL of the 2X this compound reaction mix to each well.

-

Incubate the plate at 37°C for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for a caspase-8 activity assay.

Caption: A streamlined workflow for measuring caspase-8 activity.

Caspase-8 Signaling Pathway

This compound is used to measure the activity of caspase-8, which is a key component of the extrinsic apoptosis pathway. Understanding this pathway provides context for the interpretation of experimental results.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and auto-activation. Active caspase-8 can then either directly activate effector caspases (like caspase-3) or cleave the protein Bid to tBid, which activates the intrinsic (mitochondrial) apoptosis pathway.

Caption: The extrinsic apoptosis pathway leading to caspase-8 activation.

Conclusion

This compound is a valuable tool for the sensitive and quantitative measurement of caspase-8 activity in vitro. By understanding the principles of the assay, following robust experimental protocols, and considering the broader biological context of the caspase-8 signaling pathway, researchers can effectively utilize this fluorogenic substrate to advance our understanding of apoptosis and its role in health and disease. As with any assay, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible data.

basic properties of Ac-IEPD-AMC fluorogenic substrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The N-acetyl-isoleucyl-glutamyl-prolyl-aspartyl-7-amino-4-methylcoumarin (Ac-IEPD-AMC) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-8 activity. Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, plays a pivotal role in programmed cell death. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, biochemical characteristics, and detailed protocols for its application in research and drug development.

Core Properties and Mechanism of Action

This compound is a synthetic tetrapeptide, IEPD, which mimics the cleavage site of procaspase-3, a downstream target of caspase-8. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by active caspase-8 at the C-terminal side of the aspartate residue, the AMC moiety is liberated. The free AMC molecule exhibits strong fluorescence when excited by UV light, providing a direct and quantifiable measure of caspase-8 activity.[1][2] Besides caspase-8, this compound can also be cleaved by granzyme B, another serine protease involved in cytotoxic T lymphocyte-mediated cell death.

Biochemical and Fluorescent Properties

A summary of the key quantitative data for this compound and the resulting fluorophore, AMC, is presented in the table below.

| Property | Value | Reference |

| This compound Molecular Formula | C31H41N5O12 | |

| This compound Molecular Weight | 675.7 g/mol | |

| AMC Excitation Maximum | 340-380 nm | [3] |

| AMC Emission Maximum | 440-460 nm | [3] |

| Storage | Store at -20°C, desiccated and protected from light. |

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[4][5] This binding event leads to the recruitment of adaptor proteins like FADD and subsequently pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules undergo dimerization and autocatalytic activation, leading to the formation of active caspase-8. Active caspase-8 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[6] Caspase-8 can also be involved in other signaling pathways, including necroptosis and inflammation.[6][7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mesoscale.com [mesoscale.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

Ac-IEPD-AMC: An In-Depth Technical Guide for Studying Cytotoxic T Lymphocyte Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for identifying and eliminating virus-infected and cancerous cells. A primary mechanism of CTL-mediated killing is the directed release of cytotoxic granules containing perforin and serine proteases known as granzymes. Granzyme B, a key effector molecule, enters the target cell and initiates a cascade of apoptotic events, primarily through the activation of caspases. Caspase-3 is a critical executioner caspase in this pathway. The fluorogenic substrate Ac-IEPD-AMC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin) serves as a valuable tool for researchers to probe and quantify this cytotoxic activity. This technical guide provides a comprehensive overview of the principles, protocols, and data related to the use of this compound in the study of CTL function.

Core Principles: Mechanism of this compound in Detecting CTL Activity

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active Granzyme B. The peptide sequence, IEPD, mimics the natural cleavage site of Granzyme B in some of its physiological substrates. The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which in its conjugated form is non-fluorescent.

When CTLs recognize and engage with target cells, they release Granzyme B, which then enters the target cell cytoplasm. Inside the target cell, active Granzyme B cleaves the this compound substrate between the aspartic acid (D) and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the amount of active Granzyme B and, consequently, the cytotoxic activity of the CTLs. While Granzyme B can directly cleave and activate pro-caspase-3, this compound primarily measures the activity of Granzyme B itself.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative parameters of this compound, providing essential information for experimental design and data interpretation.

| Parameter | Value | Reference |

| Enzyme Specificity | Granzyme B | [1] |

| Kinetic Parameters (with human Granzyme B) | ||

| Michaelis Constant (Km) | 160 µM | [1] |

| Catalytic Rate Constant (kcat) | 0.5 s-1 | [1] |

| Catalytic Efficiency (kcat/Km) | 3.3 x 103 M-1s-1 | [1] |

| Spectral Properties of Cleaved AMC | ||

| Excitation Wavelength (λex) | ~340-380 nm | [2] |

| Emission Wavelength (λem) | ~440-460 nm | [2] |

| Molecular Weight | ~671.7 g/mol | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in DMSO | N/A |

Experimental Protocols: Fluorometric CTL Cytotoxicity Assay

This section provides a detailed protocol for a fluorometric cytotoxic T lymphocyte (CTL) assay using this compound. This protocol is a composite based on established methods for similar fluorogenic granzyme B substrates.

Reagent Preparation

-

This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare a suitable assay buffer, for example, PBS (phosphate-buffered saline) or phenol red-free RPMI 1640 medium.

-

Lysis Buffer (for endpoint assay): 0.1% NP-40, 250 mM NaCl, 25 mM HEPES, 2.5 mM EDTA, pH 7.4.

-

Effector Cells (CTLs): Prepare a suspension of effector CTLs at the desired concentration in the assay buffer.

-

Target Cells: Prepare a suspension of target cells at the desired concentration in the assay buffer.

Cell Preparation

-

Effector Cells (CTLs): Isolate and prepare CTLs (e.g., from peripheral blood mononuclear cells or cultured T cell lines) according to your specific experimental needs. Ensure high viability of the cells.

-

Target Cells: Culture and harvest target cells. If required, pulse the target cells with the specific antigen (peptide) to be recognized by the CTLs. Wash the target cells to remove excess antigen.

CTL Cytotoxicity Assay Procedure (96-well plate format)

This protocol can be adapted for either a kinetic (real-time) or an endpoint assay.

a) Kinetic Assay (Real-time Measurement)

-

Plate Target Cells: Seed target cells into a black, clear-bottom 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 50 µL of assay buffer.

-

Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 50-100 µM).

-

Add Substrate and Effector Cells: Add 25 µL of the this compound working solution to each well. Immediately after, add 25 µL of the effector cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1, and a no-effector control).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Ex/Em = ~360/450 nm) every 5-15 minutes for a duration of 2-4 hours.

b) Endpoint Assay

-

Co-incubation: In a 96-well plate, co-incubate effector and target cells at various E:T ratios in a total volume of 100 µL of assay buffer for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

Cell Lysis (Optional but recommended): After incubation, add 10 µL of lysis buffer to each well and incubate for 10-15 minutes at room temperature to release intracellular Granzyme B.

-

Substrate Addition: Prepare a 2X working solution of this compound in assay buffer. Add 100 µL of the 2X substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = ~360/450 nm).

Data Analysis

-

Background Subtraction: Subtract the fluorescence values of the no-cell control wells from all other readings.

-

Kinetic Analysis: For the kinetic assay, plot the fluorescence intensity versus time for each E:T ratio. The rate of the reaction (slope of the linear portion of the curve) is proportional to the CTL activity.

-

Endpoint Analysis: For the endpoint assay, calculate the average fluorescence for each E:T ratio.

-

Calculation of Percent Specific Lysis (optional):

-

Maximum Release: Lyse an equivalent number of target cells with a detergent (e.g., Triton X-100) to determine the maximum possible Granzyme B release.

-

Spontaneous Release: Incubate target cells alone to measure the background Granzyme B activity.

-

Formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Mandatory Visualizations

Signaling Pathway of CTL-Mediated Apoptosis

References

Preliminary Investigation of Ac-IEPD-AMC in Cell Lysates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 activity in cell lysates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to Caspase-8 and the this compound Substrate

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key event in the cellular response to external death signals, leading to a cascade of downstream events that result in the dismantling of the cell. The fluorogenic substrate this compound is a valuable tool for studying caspase-8 activity. It is a synthetic tetrapeptide that mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-8. When cleaved by active caspase-8, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, producing a measurable fluorescent signal.

Caspase-8 Signaling Pathway

The activation of caspase-8 is a tightly regulated process initiated by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their respective death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules leads to their dimerization and subsequent auto-proteolytic activation. Active caspase-8 can then initiate the execution phase of apoptosis through two main pathways: by directly cleaving and activating downstream effector caspases, such as caspase-3, or by cleaving the Bid protein, which leads to mitochondrial-mediated apoptosis.

Methodological & Application

Application Notes and Protocols for Caspase-8 Activity Assay Using Ac-IEPD-AMC

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, also known as the death receptor pathway.[1][2][3] Its activation is a key event in the signaling cascade that leads to programmed cell death. The Ac-IEPD-AMC Caspase-8 Activity Assay provides a straightforward and sensitive method for detecting the activity of this enzyme in cell lysates and purified fractions. This fluorometric assay utilizes the synthetic tetrapeptide substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin (this compound).[4] Active caspase-8 specifically recognizes and cleaves the peptide sequence between aspartic acid (D) and the fluorescent 7-amino-4-methylcoumarin (AMC) group.[4][5] The release of free AMC results in a measurable increase in fluorescence, which is directly proportional to the caspase-8 activity in the sample.[4][6]

Principle of the Assay

The core of this assay is the enzymatic reaction between active caspase-8 and the fluorogenic substrate this compound. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-8, the highly fluorescent AMC moiety is liberated. The fluorescence intensity can be monitored over time to determine the rate of the reaction and, consequently, the enzymatic activity. The amount of released AMC is quantified using a fluorometer with excitation and emission wavelengths typically around 380-400 nm and 460-505 nm, respectively.[5][7][8]

Data Presentation

The following table summarizes the key quantitative parameters for performing the this compound caspase-8 activity assay. These values are recommendations and may require optimization for specific experimental conditions.

| Parameter | Recommended Value | Notes |

| Substrate (this compound) | 50-200 µM | The final concentration in the reaction. A 1 mM stock solution in DMSO is commonly used.[9] |

| Inhibitor (Ac-IETD-CHO) | 1 µM | A specific inhibitor for caspase-8, used as a negative control to confirm the specificity of the measured activity.[5] |

| Cell Lysate | 25-100 µg total protein per reaction | The optimal amount should be determined empirically. Lysis is typically performed in a chilled buffer containing detergents like CHAPS or NP-40.[10][11] |

| Dithiothreitol (DTT) | 1-10 mM | Added to the reaction buffer to maintain the reduced state of the caspase's active site cysteine.[9][11] |

| Incubation Temperature | 37°C | Optimal temperature for caspase activity.[5][7] |

| Incubation Time | 1-3 hours | The reaction should be monitored kinetically or as an endpoint reading. The linear range of the reaction should be determined.[5][7][8] |

| Excitation Wavelength | 380-400 nm | The optimal excitation wavelength for free AMC.[5][7] |

| Emission Wavelength | 460-505 nm | The optimal emission wavelength for free AMC.[5][7][8] |

Experimental Protocols

Reagent Preparation

-

Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA): Prepare a stock solution of the lysis buffer without DTT. Add DTT fresh from a 1 M stock solution just before use. Keep the buffer on ice.

-

2X Reaction Buffer (100 mM HEPES, pH 7.4, 20 mM DTT, 0.2% CHAPS): Prepare a 2X reaction buffer. DTT should be added fresh from a 1 M stock just before use.

-

This compound Substrate (1 mM): Reconstitute the lyophilized substrate in sterile DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.[5]

-

Caspase-8 Inhibitor (Ac-IETD-CHO, 1 mM): Reconstitute the lyophilized inhibitor in sterile DMSO to prepare a 1 mM stock solution. Store at -20°C.

Cell Lysis

-

Induce apoptosis in your cell line of interest using the desired method. A parallel culture of non-induced cells should be maintained as a negative control.

-

Harvest the cells by centrifugation at 250 x g for 10 minutes.[8]

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.[11]

-

Incubate the cell suspension on ice for 10-20 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.[8][11]

-

Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This lysate is now ready for the caspase-8 activity assay. Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.[12]

Caspase-8 Activity Assay

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of cell lysate (containing 25-100 µg of protein) and 50 µL of 2X Reaction Buffer.

-

Negative control wells (with inhibitor): 50 µL of cell lysate, 50 µL of 2X Reaction Buffer, and 1 µL of 1 mM Ac-IETD-CHO inhibitor.

-

Blank wells (no lysate): 50 µL of Lysis Buffer and 50 µL of 2X Reaction Buffer.

-

-

Add 5 µL of the 1 mM this compound substrate to each well to initiate the reaction.[11] The final concentration of the substrate will be approximately 50 µM.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[5][7] Readings can be taken at multiple time points (kinetic assay) or at a single endpoint.

Data Analysis

-

Subtract the fluorescence values of the blank wells from the values of the sample and negative control wells.

-

The caspase-8 activity can be expressed as the fold increase in fluorescence compared to the non-induced control.

-

Alternatively, a standard curve can be generated using known concentrations of free AMC to quantify the amount of AMC released in each sample.

Mandatory Visualizations

Caption: Caspase-8 signaling pathway in extrinsic apoptosis.

Caption: Experimental workflow for the this compound caspase-8 assay.

References

- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. apoptosis-kit.com [apoptosis-kit.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. cephamls.com [cephamls.com]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-IEPD-AMC in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IEPD-AMC is a highly sensitive fluorogenic substrate designed for the specific detection of caspase-8 and granzyme B activity. The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is recognized and cleaved by active caspase-8, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured using a fluorescence plate reader, providing a quantitative assessment of enzyme activity. This assay is a valuable tool for studying apoptosis, inflammation, and the efficacy of potential therapeutic agents that target these pathways.

The principle of the assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate. In the presence of active caspase-8, the amide bond between the aspartic acid residue and the AMC moiety is hydrolyzed. This releases the free AMC, which exhibits strong fluorescence when excited with UV light. The rate of fluorescence increase is directly proportional to the caspase-8 activity in the sample.

Signaling Pathway

The following diagram illustrates the extrinsic apoptosis pathway, a key signaling cascade in which caspase-8 plays a central role as an initiator caspase. Ligation of death receptors, such as Fas or TNFR, by their respective ligands triggers the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which then initiates a downstream cascade of effector caspases, ultimately leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

Substrate: this compound (Store at -20°C, protected from light)

-

Cells or Tissues of Interest: (e.g., cell lines treated with apoptosis-inducing agents)

-

Reagents for Cell Lysis:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protease Inhibitor Cocktail (optional, use with caution as some may inhibit caspases)

-

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)

-

Standard: 7-Amino-4-methylcoumarin (AMC) (for standard curve, store at -20°C)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

-

96-well black, flat-bottom microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm

-

Multichannel pipette

-

Standard laboratory equipment (centrifuge, vortex, etc.)

-

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

AMC Standard Stock Solution (10 mM): Dissolve AMC powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

-

Cell Lysis Buffer: Prepare the lysis buffer and keep it on ice. Add DTT immediately before use.

-

Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT immediately before use.

Cell Lysate Preparation

-

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control group.

-

Harvest Cells:

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

For adherent cells, scrape the cells and then pellet by centrifugation.

-

-

Wash Cells: Wash the cell pellet once with ice-cold PBS.

-

Lyse Cells: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).

-

Incubate: Incubate the cell suspension on ice for 10-30 minutes.

-

Centrifuge: Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

-

Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). It is recommended to normalize caspase activity to the protein concentration.

96-Well Plate Assay Protocol

The following diagram outlines the general workflow for the caspase-8 activity assay in a 96-well plate format.

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer. A typical concentration range is 0 to 50 µM.

-

Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

-

Include a blank well with 100 µL of Assay Buffer only.

-

-

Set up Experimental Wells:

-

In separate wells, add 50-200 µg of cell lysate protein per well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

-

Positive Control: A sample known to have high caspase-8 activity (e.g., lysate from cells treated with a potent apoptosis inducer).

-

Negative Control: Lysate from untreated or vehicle-treated cells.

-

Inhibitor Control (Optional): Pre-incubate a sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 10-15 minutes before adding the substrate.

-

Blank: Assay Buffer only.

-

-

Initiate the Reaction:

-

Prepare a 2X working solution of this compound (e.g., 100 µM) in Assay Buffer.

-

Using a multichannel pipette, add 50 µL of the 2X this compound working solution to each well (final concentration of 50 µM). The final reaction volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.

-

Data Presentation and Analysis

AMC Standard Curve

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | [Background RFU] |

| 5 | [RFU at 5 µM] |

| 10 | [RFU at 10 µM] |

| 20 | [RFU at 20 µM] |

| 40 | [RFU at 40 µM] |

| 50 | [RFU at 50 µM] |

-

Subtract the background RFU (from the 0 µM AMC well) from all other readings.

-

Plot the background-subtracted RFU versus the AMC concentration.

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

Calculation of Caspase-8 Activity

-

Correct for Background: Subtract the RFU of the blank well from all experimental and control wells.

-

Calculate AMC Released: Use the slope from the AMC standard curve to convert the change in RFU over time (ΔRFU/Δt) to the rate of AMC production (µM/min).

-

Caspase Activity (µM AMC/min) = (ΔRFU / Δt) / Slope

-

-

Normalize to Protein Concentration: To compare activity between different samples, normalize the caspase activity to the amount of protein in the lysate.

-

Specific Activity (pmol/min/µg) = (Caspase Activity (µM/min) * Reaction Volume (µL)) / (Protein Concentration (µg/µL) * 1000)

-

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Substrate | This compound | Fluorogenic Caspase-8 Substrate |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |

| Excitation Wavelength | ~340-360 nm | Optimal wavelength may vary with instrument. |

| Emission Wavelength | ~440-460 nm | Optimal wavelength may vary with instrument. |

| Recommended Substrate Concentration | 20-100 µM | Optimal concentration should be determined empirically. |

| Km for Caspase-8 | Not readily available in literature | It is recommended to perform a substrate titration to determine the optimal concentration for your experimental conditions. |

| Km of Granzyme B for Ac-IEPD-AFC | 585 µM | For a similar substrate, providing a potential reference point. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Contaminated reagents- Autofluorescence of compounds in the sample | - Use fresh, high-quality reagents.- Run a blank with all components except the cell lysate to check for reagent contamination.- Include a control with lysate but no substrate to measure sample autofluorescence. |

| Low Signal | - Low caspase-8 activity in the sample- Insufficient incubation time- Substrate degradation | - Increase the amount of cell lysate.- Optimize the induction of apoptosis.- Increase the incubation time.- Ensure proper storage and handling of the this compound substrate. |

| High Variability Between Replicates | - Pipetting errors- Incomplete mixing | - Use a multichannel pipette for better consistency.- Gently mix the plate after adding the substrate. |

Conclusion

The use of this compound in a 96-well plate format provides a robust and sensitive method for the quantification of caspase-8 activity. This protocol, along with the provided guidelines for data analysis and troubleshooting, will enable researchers to effectively utilize this assay in their studies of apoptosis and related cellular processes. Careful optimization of experimental conditions, particularly substrate and protein concentrations, will ensure reliable and reproducible results.

Application Notes and Protocols: Ac-IEPD-AMC Granzyme B Assay in NK Cell-Mediated Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, recognizing and eliminating malignant or virally infected cells. A primary mechanism of NK cell-mediated killing is the release of cytotoxic granules containing perforin and granzymes. Granzyme B, a serine protease, enters the target cell and initiates apoptosis through caspase-dependent and -independent pathways.[1][2] The Ac-IEPD-AMC substrate provides a sensitive tool for measuring Granzyme B activity, serving as a valuable method for assessing NK cell cytotoxic function in research and drug development. This fluorogenic substrate is cleaved by Granzyme B, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Principle of the Assay

The this compound Granzyme B assay is based on the specific recognition and cleavage of the peptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartyl (IEPD) by active Granzyme B. The AMC fluorophore is attached to the C-terminus of this peptide. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by Granzyme B, AMC is released and emits a strong fluorescent signal upon excitation, typically around 380 nm, with an emission maximum between 420-460 nm. The intensity of the fluorescence is directly proportional to the Granzyme B activity in the sample.

Signaling Pathway of NK Cell-Mediated Cytotoxicity

NK cell activation and subsequent target cell killing is a multi-step process involving recognition, immune synapse formation, and the release of cytotoxic granules.

Caption: NK Cell Granzyme B-Mediated Apoptosis Pathway.

Experimental Protocols

This section provides detailed protocols for assessing NK cell-mediated cytotoxicity using the this compound Granzyme B assay.

Protocol 1: Preparation of Effector (NK) and Target Cells

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.

-

Target cell line (e.g., K562, a cell line known to be sensitive to NK cell killing).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

-

Recombinant human IL-2 (for NK cell activation).

-

Cell counting solution (e.g., Trypan Blue).

Procedure:

-

NK Cell Preparation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

To enrich for NK cells, use a negative selection kit according to the manufacturer's instructions.

-

Culture the isolated NK cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (e.g., 100 U/mL) for 24-48 hours to enhance cytotoxic activity.[3]

-

Wash the activated NK cells with PBS and resuspend in complete medium.

-

Determine the viable cell count using a hemocytometer or automated cell counter.

-

-

Target Cell Preparation:

-

Culture the K562 target cells in complete RPMI-1640 medium.

-

Harvest the cells during the logarithmic growth phase.

-

Wash the cells with PBS and resuspend in complete medium.

-

Determine the viable cell count.

-

Protocol 2: NK Cell-Mediated Cytotoxicity Assay

Materials:

-

Prepared effector (NK) and target (K562) cells.

-

96-well U-bottom plate.

-

Complete RPMI-1640 medium.

Procedure:

-

Co-culture Setup:

-

Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.

-

Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Include the following controls:

-

Target cells alone (spontaneous release): Target cells with medium only.

-

Effector cells alone: NK cells with medium only.

-

-

Adjust the final volume in each well to 200 µL with complete medium.

-

-

Incubation:

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well for the Granzyme B activity assay. Alternatively, the cell pellet can be lysed to measure intracellular Granzyme B.

-

Protocol 3: Granzyme B Activity Assay using this compound

Materials:

-

Collected supernatants from the cytotoxicity assay.

-

Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[4]

-

This compound substrate (e.g., 200 µM final concentration).[5]

-

Black 96-well flat-bottom plate.

-

Fluorometric plate reader.

-

Recombinant human Granzyme B (for standard curve).

Procedure:

-

Reaction Setup:

-

In a black 96-well plate, add 50 µL of the collected supernatant to each well.

-

Prepare a reaction mix containing the Granzyme B assay buffer and the this compound substrate.

-

Add 50 µL of the reaction mix to each well containing the supernatant.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only) from all readings.

-

The Granzyme B activity is proportional to the fluorescence intensity.

-

A standard curve can be generated using known concentrations of recombinant Granzyme B to quantify the activity in the samples.

-

Data Presentation

The quantitative data from the Granzyme B assay can be summarized in tables for clear comparison.

Table 1: Granzyme B Activity at Different Effector-to-Target (E:T) Ratios

| E:T Ratio | Average Fluorescence (RFU) | Standard Deviation |

| 10:1 | 8500 | 450 |

| 5:1 | 6200 | 310 |

| 2.5:1 | 3800 | 200 |

| Target Alone | 500 | 50 |

| Effector Alone | 800 | 75 |

Table 2: Inhibition of Granzyme B Activity

| Treatment | Granzyme B Activity (RFU) | % Inhibition |

| NK + Target (No Inhibitor) | 8500 | 0% |

| NK + Target + Inhibitor A | 2100 | 75.3% |

| NK + Target + Inhibitor B | 4300 | 49.4% |

Experimental Workflow Diagram

References

Application Notes and Protocols for Cell-Based Apoptosis Assay Using Ac-IEPD-AMC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the detection and quantification of apoptosis in a cell-based format using the fluorogenic substrate Ac-IEPD-AMC. This assay is a robust method for measuring the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and the elimination of damaged or infected cells. A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors.[1][2]

The assay described herein utilizes the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin (this compound). The tetrapeptide sequence IETD is a specific recognition motif for caspase-8.[3][4] In the intact substrate, the fluorescence of the AMC moiety is quenched. Upon cleavage of the substrate by active caspase-8 between the aspartate and AMC residues, the highly fluorescent AMC is released. The amount of liberated AMC, which can be quantified using a fluorometer, is directly proportional to the caspase-8 activity in the cell lysate.[5][6] This allows for the quantitative assessment of apoptosis induction in response to various stimuli, including potential therapeutic agents.

Signaling Pathway

The extrinsic apoptosis pathway begins with the binding of death ligands (e.g., FasL, TNF-α) to their respective death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8.[1][7] The aggregation of procaspase-8 molecules facilitates their auto-activation through proteolytic cleavage.[4] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[3][4] These executioner caspases are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Figure 1: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Experimental Protocols

Materials and Reagents

-

Cells of interest

-

Appropriate cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α, or a test compound)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (typically supplied as a stock solution in DMSO)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

-

Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control (optional)

-

Purified active caspase-8 for positive control (optional)

-

96-well black, clear-bottom microplate

-

Fluorometer with excitation and emission wavelengths of ~360-400 nm and ~440-505 nm, respectively[6]

-

Microplate reader

-

Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)

Experimental Workflow

The overall workflow for the cell-based apoptosis assay using this compound involves several key steps, from cell culture and treatment to data acquisition and analysis.

Figure 2: Experimental workflow for the this compound caspase-8 assay.

Detailed Protocol

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Induction of Apoptosis:

-

Prepare serial dilutions of the apoptosis-inducing agent or test compounds in the culture medium.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells.

-

Include wells with untreated cells as a negative control.

-

Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C and 5% CO2.

-

-

Cell Lysis:

-

Caspase-8 Activity Assay:

-

Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with sterile water. Add DTT to the 1X Reaction Buffer to a final concentration of 10 mM just before use.

-

Add 50 µL of 1X Reaction Buffer to each well containing the cell lysate.

-

Prepare the this compound substrate solution by diluting the stock solution in the 1X Reaction Buffer to the desired final concentration (typically 50 µM).

-

Add 5 µL of the diluted this compound substrate to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

-

Fluorescence Measurement:

-